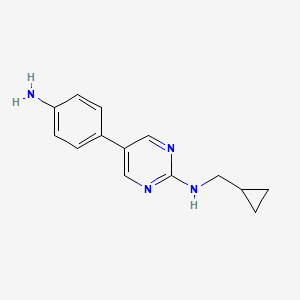

![molecular formula C15H16N6O2 B6443774 8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549025-84-3](/img/structure/B6443774.png)

8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential . They have shown a therapeutic interest and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various steps . For instance, one of the reactions involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be analyzed using various spectroscopic techniques. For instance, IR spectra can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be complex and involve multiple steps . The reactions can involve condensation, cyclization, elimination, methylation, and other processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be determined using various techniques . For instance, the melting point can be determined using a melting point apparatus . The IR spectra can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .科学研究应用

Anticancer Agents

The pyridopyrimidine scaffold has garnered attention in cancer research. Researchers have investigated derivatives of this compound for their antitumor properties. Notably, palbociclib , developed by Pfizer, is an FDA-approved breast cancer drug that contains a pyridopyrimidine core . Investigating similar derivatives could lead to novel anticancer agents.

Epigenetic Modulators

Substitution at the C4 position of the pyridopyrimidine moiety allows access to the histone peptide substrate binding site. Some derivatives, such as 54j and 54k , exhibit potent activity against KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. These compounds also demonstrate selectivity over other demethylase subfamilies and cellular permeability .

Anti-inflammatory Compounds

The pyridopyrimidine moiety has been studied for its potential anti-inflammatory effects. For instance, dilmapimod , a derivative, shows activity against rheumatoid arthritis . Researchers continue to explore similar compounds for their anti-inflammatory properties.

Antipyretic Agents

The pyridopyrimidine scaffold has been investigated for its antipyretic activity. By modifying the structure, researchers aim to develop compounds that can effectively reduce fever.

作用机制

Target of Action

The primary targets of this compound are likely to be tyrosine kinases , including extracellular regulated protein kinases (ERKs) , ABL kinase , phosphatidylinositol-3 kinase (PI3K) , mammalian target of rapamycin (mTOR) , p38 mitogen-activated protein kinases (MAPKs) , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors (FGFRs) . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases . This activation leads to a series of intracellular events that result in changes in cellular function .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various targets. For instance, it can inhibit the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation . It can also affect the MAPK/ERK pathway , which regulates cell growth and differentiation .

Pharmacokinetics

The compound’s ADME Its degree oflipophilicity suggests that it can diffuse easily into cells , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its potential targets, it could have effects such as inhibiting cell proliferation, inducing cell differentiation, or promoting cell death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity could be affected by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.

安全和危害

The safety and hazards associated with “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” would depend on various factors, including its physical and chemical properties, how it is used, and the extent of exposure. It’s important to note that one advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

未来方向

The future directions for research on “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” could include further studies on its synthesis, mechanism of action, and potential therapeutic applications . This could help scientists design new selective, effective, and safe therapeutic agents .

属性

IUPAC Name |

8-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-9-17-11-8-16-5-2-10(11)12(18-9)21-6-3-15(4-7-21)13(22)19-14(23)20-15/h2,5,8H,3-4,6-7H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQIHQOSJWEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC4(CC3)C(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6443704.png)

![8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443711.png)

![8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443720.png)

![8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443735.png)

![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)

![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)

![3-[methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443806.png)

![4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline](/img/structure/B6443808.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443812.png)

![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)